

Heptyltriphenylphosphonium Bromide: A Comprehensive Spectral Analysis

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Compound of Interest

Compound Name: *Heptyltriphenylphosphonium
bromide*

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This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for **heptyltriphenylphosphonium bromide** (C₂₅H₃₀BrP). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents a detailed summary of spectral data in tabular format, outlines experimental protocols for data acquisition, and includes visualizations to illustrate the relationship between the compound's structure and its spectral characteristics.

Summary of Spectral Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for **heptyltriphenylphosphonium bromide**.

Table 1: ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.85 - 7.65	m	15H	P-(C ₆ H ₅) ₃
3.80 - 3.60	m	2H	P-CH ₂ -CH ₂
1.70 - 1.50	m	2H	P-CH ₂ -CH ₂ -CH ₂
1.40 - 1.20	m	8H	-(CH ₂) ₄ -CH ₃
0.88	t	3H	-CH ₂ -CH ₃

Table 2: ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
135.0 (d)	para-C of P-(C ₆ H ₅) ₃
133.5 (d)	ortho-C of P-(C ₆ H ₅) ₃
130.3 (d)	meta-C of P-(C ₆ H ₅) ₃
118.5 (d)	ipso-C of P-(C ₆ H ₅) ₃
31.5	P-CH ₂ -CH ₂
31.0	CH ₂ -(CH ₂) ₃ -CH ₃
28.9	CH ₂ -CH ₂ -CH ₂ -CH ₃
22.5	CH ₂ -CH ₂ -CH ₃
22.4 (d)	P-CH ₂
14.0	-CH ₃

Table 3: IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 3000	Medium	C-H stretch (aromatic)
2950 - 2850	Strong	C-H stretch (aliphatic)
1585, 1485, 1435	Medium-Strong	C=C stretch (aromatic ring)
1110	Strong	P-C stretch
720, 690	Strong	C-H bend (aromatic)

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of phosphonium salts like **heptyltriphenylphosphonium bromide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of **heptyltriphenylphosphonium bromide**.
 - Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The final concentration should be in the range of 10-50 mM.
 - Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
- Instrument Setup:
 - The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
 - The instrument is locked to the deuterium signal of the solvent.
 - Shimming is performed to optimize the magnetic field homogeneity.
- Data Acquisition:

- For ^1H NMR, a standard pulse sequence is used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled pulse sequence is used. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ^{13}C isotope. A relaxation delay of 2-5 seconds is common.
- Data Processing:
 - The raw data (Free Induction Decay - FID) is Fourier transformed.
 - Phase and baseline corrections are applied.
 - The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

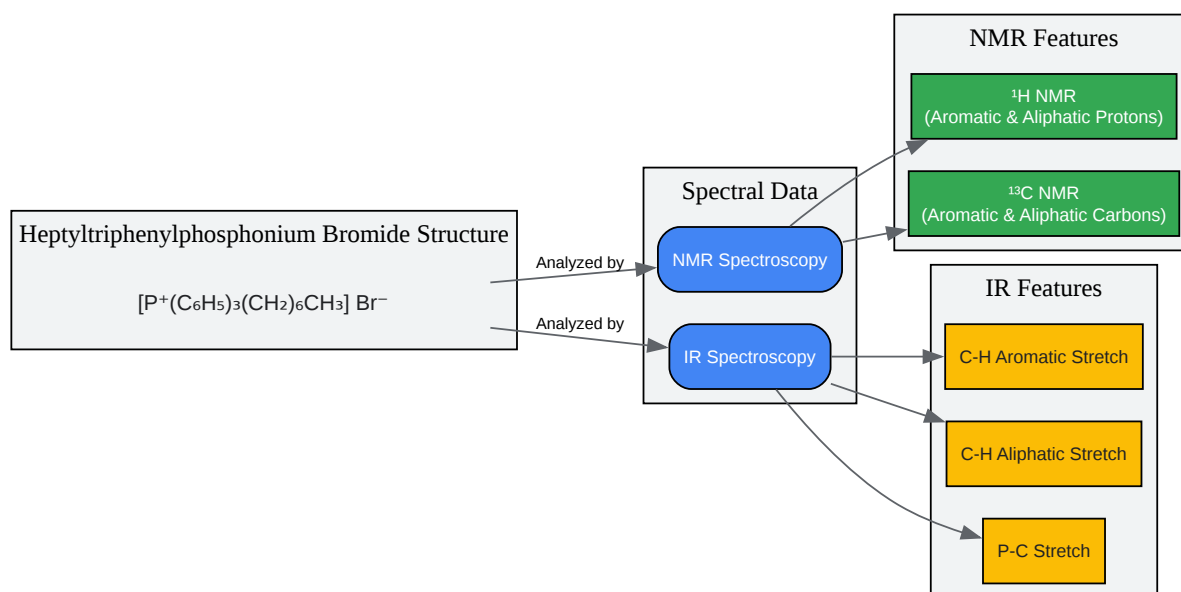
Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - A small amount of the solid **heptyltriphenylphosphonium bromide** sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[\[1\]](#)
 - Pressure is applied using a press to ensure good contact between the sample and the crystal.
- Instrument Setup:
 - A Fourier Transform Infrared (FTIR) spectrometer is used.[\[2\]](#)
 - A background spectrum of the clean, empty ATR crystal is collected.
- Data Acquisition:
 - The sample spectrum is then recorded.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

- The spectrum is usually recorded in the range of 4000 to 400 cm^{-1} .
- Data Processing:
 - The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
 - The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to different functional groups.

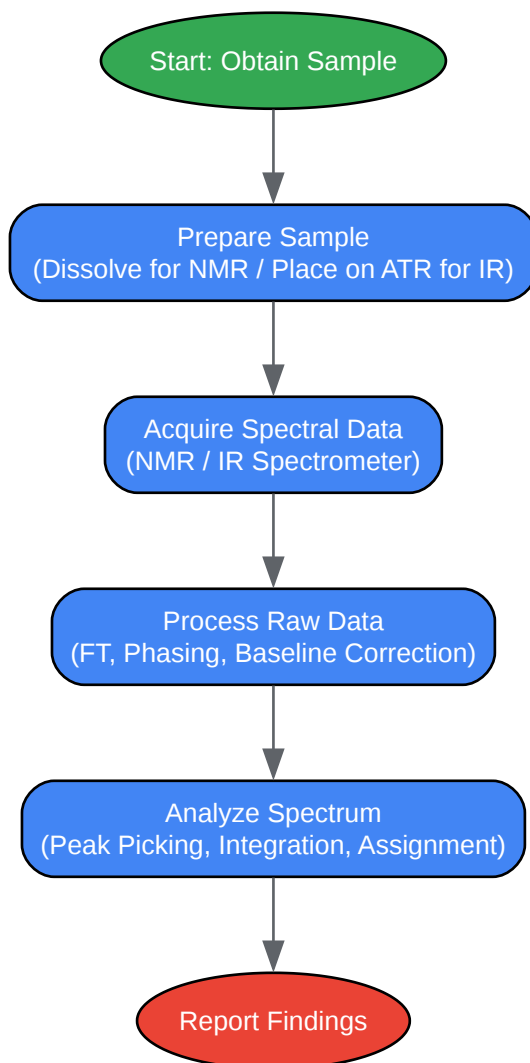
Visualizations

The following diagrams illustrate the relationship between the structure of **heptyltriphenylphosphonium bromide** and its spectral data, as well as a generalized workflow for spectral analysis.



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Caption: Relationship between molecular structure and spectral data.



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Caption: Generalized experimental workflow for spectral analysis.

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